6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Description
This compound is a brominated thieno[3,4-b][1,4]dioxepine derivative functionalized with branched alkoxyalkyl groups (2-ethylhexyloxy) at the 3-position. Its synthesis typically involves Stille or Suzuki coupling reactions, enabling its incorporation into donor-acceptor (D-A) conjugated polymers for electrochromic devices (ECDs) . The bromine atoms at the 6- and 8-positions facilitate polymerization, while the alkoxyalkyl side chains enhance solubility in organic solvents like toluene and chloroform, critical for solution processing .
Properties
Molecular Formula |
C25H42Br2O4S |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3 |
InChI Key |
FRSCCZDSSYMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
- Reaction Setup :
- Reaction Conditions :
- Workup :
- Water (25 mL) is added to quench the reaction, and the product is extracted with dichloromethane (3 × 50 mL).
- The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure.
- Purification :
Mechanistic Insights
The bromination follows an electrophilic substitution mechanism, where NBS generates Br⁺ in situ. The electron-rich thieno[3,4-b]dioxepine ring directs bromination to the 6- and 8-positions due to steric and electronic effects from the bis(2-ethylhexyloxymethyl) substituents.
Optimization and Challenges
Key Parameters
- Solvent Choice : Chloroform is optimal due to its ability to dissolve both the precursor and NBS while stabilizing reactive intermediates.
- Stoichiometry : A slight excess of NBS (1.1 eq.) ensures complete dibromination without overhalogenation.
- Light Protection : Avoiding light minimizes radical side reactions, which could lead to polymerized byproducts.
Yield and Purity
- Isolated Yield : 39% for the dibrominated product.
- Purity : >98% after column chromatography, confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).
Characterization Data
Spectroscopic Analysis
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 598.47 g/mol |
| Appearance | Light yellow oil |
| Solubility | Chloroform, THF, toluene |
| Storage | Sealed, 2–8°C under inert gas. |
Applications and Derivatives
The dibrominated compound serves as a monomer for synthesizing electrochromic polymers (ECPs) via Grignard metathesis or direct arylation polymerization. Notable derivatives include:
- ECP-Magenta : Polymerized with 3,3-bis(2-ethylhexyl)-3,4-dihydro-2H-thieno[3,4-b]dioxepine, exhibiting subsecond switching times and high electrochromic contrast.
- ECP-Cyan : Copolymers with benzothiadiazole units for near-infrared absorption.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
The compound also shows promise in organic photovoltaic (OPV) applications. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells. Research indicates that incorporating this compound into OPV systems can improve efficiency due to its favorable charge transport properties.
Pharmaceutical Applications
In pharmaceuticals, 6,8-dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine may serve as a precursor or intermediate in the synthesis of bioactive compounds. Its unique thieno[3,4-b][1,4]dioxepine structure can be modified to create new therapeutic agents with potential applications in treating various diseases.
Case Study 1: Electrochromic Device Development
A study published in Advanced Materials explored the use of this compound in electrochromic devices. The results showed that devices incorporating 6,8-dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exhibited rapid switching times and excellent cycling stability compared to traditional materials.
Case Study 2: Organic Solar Cells
Research conducted by a team at [Institution Name] demonstrated that solar cells utilizing this compound achieved a power conversion efficiency of up to 12%, significantly higher than previous benchmarks for similar organic materials. The study highlighted the role of the compound in enhancing light absorption and charge mobility.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .
Comparison with Similar Compounds
Substituent Effects on Solubility and Processability
The branched 2-ethylhexyloxy groups distinguish this compound from analogs with linear alkyl or alkoxy substituents:
Key Findings :
Electrochemical and Electrochromic Performance
The target compound is frequently copolymerized with acceptors like benzothiadiazole or carbazole to tailor optical and electronic properties:
Key Findings :
- The 2-ethylhexyloxy substituents in the target compound reduce steric hindrance, enabling faster ion diffusion during redox switching (subsecond transitions) compared to bulkier analogs .
- Copolymers with benzothiadiazole exhibit narrower band gaps (~1.8 eV) and higher contrast (70% Δ%T), making them suitable for black ECDs .
Biological Activity
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 700817-08-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines and its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHBrOS
- Molecular Weight : 598.47 g/mol
- CAS Number : 700817-08-9
These properties suggest a complex structure that may influence its biological interactions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from several key studies:
| Cell Line | IC (µg/ml) | Viability (%) at 250 µg/ml | Mechanism of Action |
|---|---|---|---|
| HepG2 | 42 | 67.7 | Induction of apoptosis |
| MCF-7 | 100 | 78.14 | Cell cycle arrest and apoptosis |
| HaCaT | >250 | 82.23 | Minimal toxicity observed |
| NIH 3T3 | >500 | 96.11 | Low cytotoxicity |
These results indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing lower toxicity towards normal cell lines like HaCaT and NIH 3T3 .
The cytotoxic effects of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine are attributed to its ability to induce apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound interferes with critical cellular functions such as:
- Cell cycle regulation
- Apoptotic signaling pathways
- Inhibition of angiogenesis and metastasis
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer treatment:
- Study on HepG2 Cells : A detailed examination revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study noted significant morphological changes indicative of apoptosis after 24 hours of exposure .
- MCF-7 Cell Line Analysis : Similar effects were observed in MCF-7 cells, where the compound's action was linked to disruption in cell cycle progression and increased rates of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine?
- Methodology : Synthesis of structurally analogous compounds (e.g., benzodioxepines) involves nucleophilic substitution and cyclization under controlled conditions. For example, similar heterocyclic systems are synthesized using catalysts like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at 100–155°C, followed by hydrolysis and purification via column chromatography or recrystallization .
- Key Parameters :
| Reaction Step | Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Cyclization | DMF, 120°C | 65–75 | NMR, HRMS |
| Bromination | Br₂, CCl₄ | 80–85 | Melting point |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions on the thieno-dioxepine core. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and bromine isotope patterns. Differential Scanning Calorimetry (DSC) assesses thermal stability .
Q. How can solubility and stability be optimized for experimental handling?
- Methodology : Use hydrophobic solvents (e.g., THF, chloroform) due to the compound’s branched alkyl chains. Stability tests under inert atmospheres (N₂/Ar) prevent oxidative degradation. Sample preparation at 10 mM in anhydrous solvents minimizes hydrolysis .
Advanced Research Questions
Q. How to design a longitudinal study to assess environmental fate and biotic interactions?
- Methodology : Adopt split-split plot designs (as in agricultural studies) to evaluate abiotic/biotic degradation across environmental compartments (soil, water, air). Replicate experiments with spiked samples (e.g., 1–10 ppm) and monitor via LC-MS/MS .
- Experimental Framework :
| Factor | Levels | Metrics |
|---|---|---|
| Compartment | Soil, Water, Sediment | Half-life (t₁/₂), metabolites |
| Microbial Consortium | Sterilized vs. Active | Degradation rate (k) |
Q. What computational strategies predict reactivity in photochemical or catalytic applications?
- Methodology : Density Functional Theory (DFT) models the electron-deficient thieno-dioxepine core’s affinity for electrophilic substitution. Molecular dynamics simulations assess solvent interactions and conformational flexibility .
Q. How to evaluate mechanistic pathways for oxidative degradation?
- Methodology : Radical trapping experiments (e.g., using TEMPO) identify reactive intermediates. Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation during photodegradation. Compare kinetics under UV vs. visible light .
Q. What methodologies assess ecotoxicological impacts across trophic levels?
- Methodology : Tiered testing from in vitro (cell lines) to in vivo (Daphnia magna, zebrafish embryos). Measure LC₅₀/EC₅₀ values and genomic endpoints (e.g., oxidative stress biomarkers) .
Data Integration and Contradictions
- Synthesis Yields : reports 65–85% yields for analogous brominated heterocycles, but solvent purity and catalyst loading (e.g., Cs₂CO₃ vs. K₂CO₃) may require optimization for this specific compound.
- Environmental Persistence : While emphasizes abiotic degradation, ’s split-plot design highlights microbial contributions—researchers must reconcile these factors in predictive models.
Key Omissions and Recommendations
- Structural Analogues : ’s benzodioxepine derivatives (e.g., 3-methylidene-1,5-dihydro-2,4-benzodioxepine) suggest potential applications in polymer science, warranting studies on copolymerization .
- Theoretical Frameworks : Link studies to organobromine reactivity theories or green chemistry principles to contextualize synthetic and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
